molecular formula C19H15FN4O3S2 B2471635 2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide CAS No. 951578-07-7

2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide

Cat. No. B2471635
CAS RN: 951578-07-7
M. Wt: 430.47
InChI Key: USIGHDDPNVJJBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide is a useful research compound. Its molecular formula is C19H15FN4O3S2 and its molecular weight is 430.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

  • Research on benzothiazole and benzothiazolinone acetamide analogs has shown potential anticancer activity, with some compounds being evaluated for their efficacy against human tumor cell lines. The antitumor properties are modulated by various substitutions at specific positions on the benzothiazole scaffold, suggesting that these compounds can be optimized for enhanced anticancer activity (Yurttaş, Tay, & Demirayak, 2015).
  • Novel fluoro substituted benzo[b]pyran compounds, a structural analogue, demonstrated anti-lung cancer activity. This suggests the potential therapeutic application of fluoro-substituted compounds in treating lung cancer (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Antioxidant Activity

  • Some benzothiazole derivatives have been evaluated for their antioxidant activities, indicating their potential in inactivating reactive chemical species through antioxidant mechanisms. This highlights the therapeutic potential of benzothiazole derivatives in conditions where oxidative stress plays a significant role (Cabrera-Pérez, Padilla-Martínez, Cruz, Mendieta-Wejebe, Tamay-Cach, & Rosales-Hernández, 2016).

Drug Efficacy and Transporter Interaction

  • Research on the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explored various heterocycles to improve metabolic stability, providing insights into designing more effective and stable therapeutic agents (Stec et al., 2011).
  • Studies on the synthesis and biological evaluation of benzothiazole derivatives as potential anticonvulsant agents have shown promising results, with some compounds demonstrating significant activity in experimental models. This indicates the potential utility of such compounds in developing new treatments for epilepsy and related neurological disorders (Liu, Zhang, Jin, & Quan, 2016).

Ligand-Protein Interactions

  • Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs have been conducted to understand their interactions with proteins such as cyclooxygenase 1 (COX1). This research aids in the development of targeted therapeutic agents by elucidating the molecular basis of ligand-protein interactions (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).

properties

IUPAC Name

2-[6-[(3-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O3S2/c20-13-5-3-4-12(8-13)10-24-15-7-2-1-6-14(15)18-16(29(24,26)27)9-22-19(23-18)28-11-17(21)25/h1-9H,10-11H2,(H2,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIGHDDPNVJJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NC=C3S(=O)(=O)N2CC4=CC(=CC=C4)F)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.